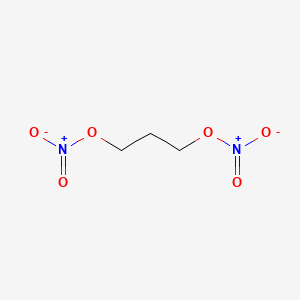
Trimethylene dinitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylene dinitrate, also known as 1,3-propanediol dinitrate, is a chemical compound with the molecular formula C3H6N2O6. It is a nitrate ester and is known for its explosive properties. This compound is used in various applications, including as a propellant and in the manufacture of explosives.
Vorbereitungsmethoden
Trimethylene dinitrate is typically synthesized through the nitration of 1,3-propanediol. The reaction involves treating 1,3-propanediol with a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to avoid decomposition or unwanted side reactions. Industrial production methods often involve continuous nitration processes to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Trimethylene dinitrate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to produce various nitrogen oxides.
Reduction: Reduction reactions can convert this compound into less oxidized nitrogen compounds.
Substitution: In the presence of suitable reagents, substitution reactions can occur, replacing nitrate groups with other functional groups.
Common reagents used in these reactions include reducing agents like hydrogen or hydrazine for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Trimethylene dinitrate has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of nitrate esters and their reactions.
Medicine: While not commonly used in medicine, its properties are studied for potential therapeutic applications.
Industry: It is primarily used in the explosives industry, where it serves as a component in propellants and other explosive formulations.
Wirkmechanismus
The mechanism by which trimethylene dinitrate exerts its effects involves the release of nitrogen oxides upon decomposition. These nitrogen oxides can act as oxidizing agents, facilitating various chemical reactions. The molecular targets and pathways involved in its action are primarily related to its ability to release energy rapidly, making it useful in explosive applications.
Vergleich Mit ähnlichen Verbindungen
Trimethylene dinitrate is similar to other nitrate esters, such as nitroglycerin and trimethylolethane trinitrate. it is unique in its specific molecular structure and properties. For example, trimethylolethane trinitrate is also a high explosive but has different stability and handling characteristics. Other similar compounds include:
Nitroglycerin: Known for its use in dynamite and as a vasodilator in medicine.
Trimethylolethane trinitrate: Used in propellants and explosives, known for its stability compared to nitroglycerin.
This compound’s uniqueness lies in its balance of explosive power and stability, making it suitable for specific industrial applications.
Eigenschaften
CAS-Nummer |
3457-90-7 |
|---|---|
Molekularformel |
C3H6N2O6 |
Molekulargewicht |
166.09 g/mol |
IUPAC-Name |
3-nitrooxypropyl nitrate |
InChI |
InChI=1S/C3H6N2O6/c6-4(7)10-2-1-3-11-5(8)9/h1-3H2 |
InChI-Schlüssel |
KOSAMXZBGUIISK-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO[N+](=O)[O-])CO[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


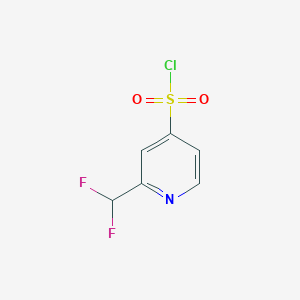
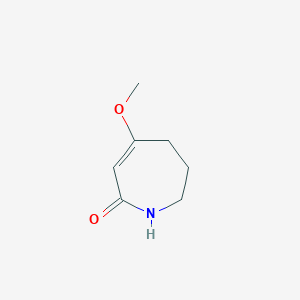
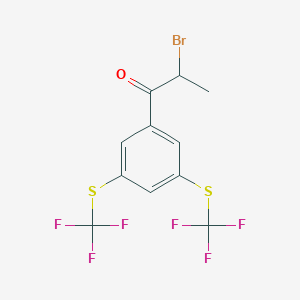
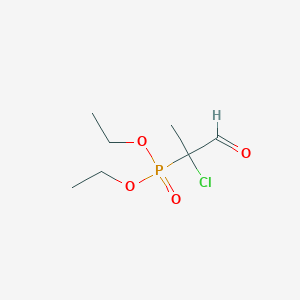
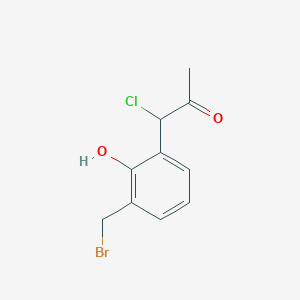
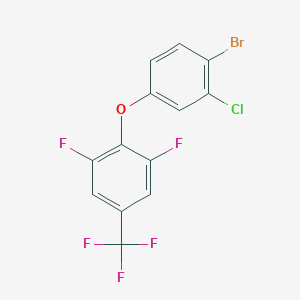
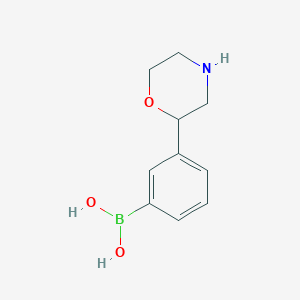
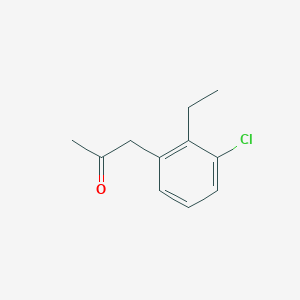
![Sodium;(11-methoxy-7-phenyl-5-phenylimino-4,8-disulfobenzo[a]phenazin-9-yl)azanide](/img/structure/B14071675.png)
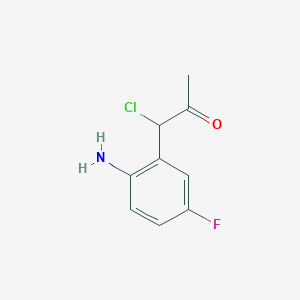
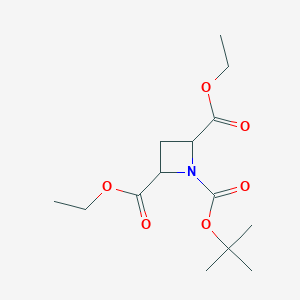
![1-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3-fluoro-4-(trifluoromethoxy)benzene](/img/structure/B14071696.png)
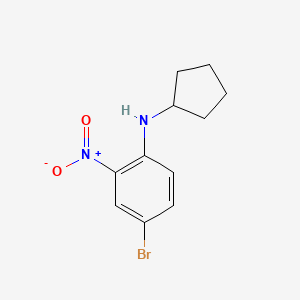
![2,6-Difluoro-N-({4-[(pyridin-2-yl)oxy]phenyl}carbamoyl)benzamide](/img/structure/B14071713.png)
